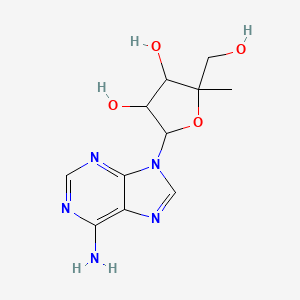

4'-Methyladenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4’-Méthyladénosine est un analogue de nucléoside purique, ce qui signifie qu’il s’agit d’une version modifiée de l’adénosine, un élément constitutif fondamental de l’ARN.

Méthodes De Préparation

La synthèse de la 4’-Méthyladénosine implique généralement la méthylation de l’adénosine en position 4’. Cela peut être réalisé par différentes voies synthétiques, notamment :

Synthèse chimique : Elle implique l’utilisation d’agents méthylants dans des conditions contrôlées pour introduire le groupe méthyle à la position souhaitée.

Méthodes enzymatiques : Utilisant des enzymes spécifiques qui peuvent catalyser le processus de méthylation avec une grande spécificité et efficacité.

Les méthodes de production industrielle mettent souvent à l’échelle ces processus, en garantissant la pureté et le rendement du composé. Cela peut impliquer l’optimisation des conditions réactionnelles telles que la température, le pH et la concentration des réactifs.

Analyse Des Réactions Chimiques

La 4’-Méthyladénosine peut subir plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants comme le peroxyde d’hydrogène.

Réduction : L’inverse de l’oxydation, cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Elle implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophile.

Les réactifs et les conditions courantes utilisés dans ces réactions incluent :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Halogénures, agents alkylants.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un produit hydroxylé, tandis que la substitution pourrait introduire un groupe fonctionnel différent en position 4’ .

Applications De Recherche Scientifique

La 4’-Méthyladénosine a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les analogues de nucléosides et leurs réactions.

Biologie : Les chercheurs l’utilisent pour étudier le rôle de la méthylation dans la fonction et la régulation de l’ARN.

Mécanisme D'action

Le mécanisme par lequel la 4’-Méthyladénosine exerce ses effets implique son incorporation dans l’ARN, où elle peut interférer avec la fonction normale de l’ARN. Cela peut entraîner l’inhibition de la synthèse de l’ADN et l’induction de l’apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées incluent :

ARN polymérase : Inhibition de la synthèse de l’ARN.

Voies apoptotiques : Activation des caspases et d’autres protéines impliquées dans la mort cellulaire programmée.

Comparaison Avec Des Composés Similaires

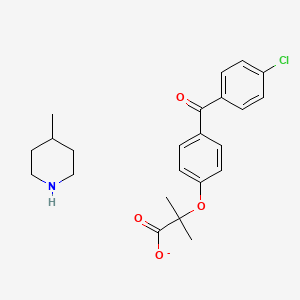

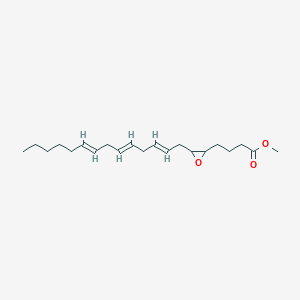

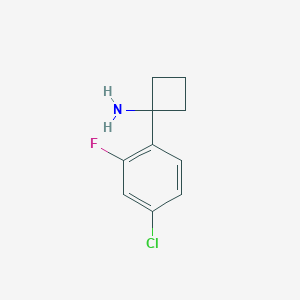

La 4’-Méthyladénosine peut être comparée à d’autres composés similaires, tels que :

N6-Méthyladénosine : Un autre dérivé de l’adénosine méthylée, mais avec le groupe méthyle en position N6.

N1-Méthyladénosine : Méthylée en position N1, elle joue un rôle dans la fonction des ribosomes et la synthèse des protéines.

La particularité de la 4’-Méthyladénosine réside dans sa méthylation spécifique en position 4’, qui lui confère des propriétés biochimiques distinctes et des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRABNSYSYDHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)

![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B12286138.png)